Wedelolactone

Beschreibung

Overview of Wedelolactone as a Bioactive Coumestan (B1194414)

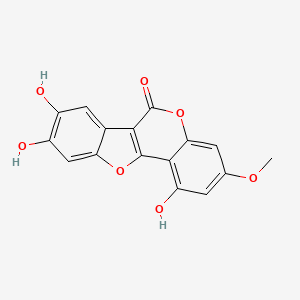

This compound (WDL) is a natural bioactive compound belonging to the coumestan class of phytochemicals. nih.govlipidmaps.orgciteab.comcenmed.com Coumestans are heterocyclic organic compounds, specifically secondary plant substances, characterized by an oxygen-containing four-ring system that incorporates a coumarin (B35378) unit and a benzofuran (B130515) unit linked by a carbon-carbon bond. nih.govnih.govuni.lunih.govuni.lu The chemical formula for this compound is CHO, and it has a molecular weight of 314.25 g/mol . lipidmaps.orgcenmed.comwikipedia.org

WDL exhibits a broad spectrum of bioactive properties, including anti-inflammatory, hepatoprotective, anticancer, and antioxidant effects. nih.govlipidmaps.orgciteab.comuni.lu It has also demonstrated antimicrobial, antidiabetic, neuroprotective, cardioprotective, and anti-aging activities. nih.govciteab.comuni.lu

Historical Context and Traditional Uses of this compound-Containing Plants in Medicine

This compound was first isolated from Wedelia calendulacea in 1956 and later from Eclipta alba (also known as Eclipta prostrata), commonly referred to as false daisy or Bhringaraj. nih.govlipidmaps.orgciteab.comcenmed.com These plants, primarily Eclipta prostrata, have a long history of use in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine. nih.gov

Traditionally, Eclipta prostrata has been widely utilized for dermatological and trichological health, including promoting hair growth, preventing hair loss, and maintaining hair color. nih.gov It has also been employed in the treatment of various liver disorders such as cirrhosis, infective hepatitis, hepatic enlargement, and jaundice. nih.gov Beyond these applications, this compound-containing plants have been traditionally used for their anti-inflammatory, antimicrobial, and antioxidant properties, as well as for treating fevers, skin diseases, respiratory issues like cough, asthma, and bronchitis, gastrointestinal problems, and snake bites. nih.gov These traditional uses highlight the historical recognition of the plant's diverse therapeutic benefits.

Significance of this compound in Modern Drug Discovery and Development

This compound has gained significant attention in modern pharmacology due to its diverse and potent pharmacological properties, positioning it as a molecule of interest in drug discovery and development. citeab.com Research continues to explore its efficacy, molecular interactions, and potential applications in various therapeutic areas. lipidmaps.org

Detailed research findings illustrate WDL's multifaceted potential:

Anti-inflammatory Activity: WDL has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway and suppress inflammatory cytokines, including IL-1β and IKK. nih.govlipidmaps.org More recently, WDL has been identified as a potent phosphodiesterase-4 (PDE4) inhibitor, demonstrating superior anti-psoriatic efficacy in vivo compared to calcipotriol, by reducing Psoriasis Area and Severity Index scores and normalizing epidermal thickness.

Anticancer Properties: Studies indicate WDL's ability to inhibit the proliferation of various cancer cell lines, including those of breast, liver, and prostate cancers, and to induce caspase-dependent apoptosis. lipidmaps.org

Hepatoprotective Effects: WDL improves hepatic lipid metabolism and has been shown to protect against liver damage by inhibiting topoisomerase activity and suppressing NF-κB activity. lipidmaps.org

Antioxidant Activity: this compound acts as a powerful antioxidant through direct radical-scavenging, which is primarily attributed to its catechol moiety. nih.gov This property allows it to protect cells against oxidative stress-induced damage.

Antidiabetic Potential: WDL demonstrates anti-diabetic activity by inhibiting α-amylase and α-glucosidase. nih.gov In studies, its inhibitory effect on α-glucosidase was comparable to acarbose, while its α-amylase activity was significantly higher.

Table 1: Inhibitory Effects of this compound on Digestive Enzymes

| Enzyme | This compound Inhibition Rate (%) | Acarbose Inhibition Rate (%) |

| α-glucosidase | 80.65 | 80.65 |

| α-amylase | 93.83 | 42.23 |

| Source: Kumar et al. |

Bone Health: WDL has shown promising beneficial effects on osteoclast differentiation and osteoblastogenesis, inhibiting osteoclastic bone resorption and promoting bone formation. nih.gov It has been investigated for treating osteoporosis and particle-induced osteolysis, demonstrating the ability to maintain bone quality and suppress osteoclast numbers.

Antimicrobial Activity: WDL has exhibited excellent activity against certain bacterial strains. nih.gov

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition |

| Staphylococcus epidermidis | 15 µg/ml | 10.3 mm |

| Salmonella typhimurium | 25 µg/ml | 9.2 mm |

| Source: nih.gov |

Other Protective Activities: Further investigations have revealed WDL's neuroprotective, cardioprotective, pulmonary, and dental protective activities. citeab.com

The significance of WDL in modern drug discovery also stems from its ability to modulate key biological pathways, including NF-κB, AMPK, Akt signaling, and RAF-MAPK pathways, which are implicated in various chronic diseases. lipidmaps.org Ongoing research focuses on enhancing its solubility, bioavailability, and pharmacokinetic properties to establish a robust foundation for its clinical applications and to drive its future development in pharmaceuticals, as well as in food and health products. citeab.com Metabolic stability studies have shown favorable results in human liver microsomes.

Table 3: Metabolic Stability of this compound in Liver Microsomes

| Microsome Type | Half-life (t½) (min) | Compound Remaining After 60 min (%) |

| Human (HLM) | 111.58 | 71.19 |

| Mouse (MLM) | 12.41 | 3.73 |

| Source: |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDCKJKKMFWXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200408 | |

| Record name | Wedelolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-12-9 | |

| Record name | Wedelolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wedelolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wedelolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wedelolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WEDELOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Biosynthesis of Wedelolactone

Biosynthetic Pathways of Wedelolactone in Plants

The biosynthesis of this compound in plants is an intricate process, primarily originating from the phenylpropanoid pathway researchgate.net. Studies, particularly in Eclipta prostrata (L.) L., indicate that the metabolic pathways leading to coumestans like this compound are derived from both the acetate (B1210297) and shikimate pathways flybase.orgfishersci.ca.

Enzymatic Mechanisms and Precursors

The putative biosynthetic pathway of this compound in Eclipta prostrata involves a series of enzymatic steps and several key precursors researchgate.net. The pathway begins with L-phenylalanine, which is converted to p-coumaryl CoA researchgate.net. From p-coumaryl CoA, the pathway branches, leading to the formation of naringenin (B18129) chalcone (B49325) and isoliquiritigenin (B1662430) researchgate.net.

Further transformations involve:

Naringenin chalcone converting to naringenin, which then converts to apigenin (B1666066) researchgate.net.

Isoflavone (B191592) synthase catalyzing the conversion of apigenin into genistein (B1671435) researchgate.net.

Isoliquiritigenin converting to liquiritigenin, which is then converted to daidzein (B1669772), also catalyzed by isoflavone synthase researchgate.net.

Both genistein and daidzein can synthesize 2-hydroxydaidzein, which subsequently converts to coumestrol (B1669458) through a series of steps researchgate.net. Coumestrol serves as a direct precursor for demethylthis compound (B190455), which is then converted into this compound researchgate.net.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

| L-Phenylalanine | Initial Precursor |

| p-Coumaryl CoA | Intermediate |

| Naringenin Chalcone | Intermediate |

| Naringenin | Intermediate |

| Apigenin | Intermediate |

| Isoliquiritigenin | Intermediate |

| Liquiritigenin | Intermediate |

| Genistein | Intermediate |

| Daidzein | Intermediate |

| 2-Hydroxydaidzein | Intermediate |

| Coumestrol | Direct Precursor to Demethylthis compound |

| Demethylthis compound | Direct Precursor to this compound |

Factors Influencing Biosynthesis and Accumulation

The biosynthesis and accumulation of this compound in plants can be significantly influenced by various environmental and physiological factors. Light quality, particularly red light, has been shown to enhance the accumulation of this compound in callus cultures of Eclipta alba L. wikipedia.org. Similarly, exposure to ultraviolet-B (UV-B) radiation can stimulate this compound biosynthesis and increase its yield fishersci.caciteab.comwikipedia.org. Heavy metals, such as copper sulfate (B86663) (CuSO4), have also been observed to enhance this compound content in Wedelia chinensis wikidata.org.

Synthetic Methodologies for this compound and its Analogues

The chemical synthesis of this compound and its analogues has been a subject of significant research, providing alternative means of production and enabling structural modifications for further investigation frontiersin.orgfishersci.fi.

Sonogashira Coupling Reactions

Sonogashira coupling reactions are a prominent methodology employed in the total synthesis of this compound frontiersin.orgnih.govcenmed.comciteab.comlipidmaps.orgthegoodscentscompany.comthegoodscentscompany.com. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide citeab.comthegoodscentscompany.com. In the context of this compound synthesis, this reaction has been utilized to couple key intermediates, such as 2-bromo-4,5-dibenzyloxyaniline with substitutedphenylethynyl, or a terminal acetylene (B1199291) with a phenyl iodide nih.govciteab.com. This convergent approach minimizes synthetic steps and allows for the diversification of products citeab.com.

Cross-Coupling Reactions

Beyond Sonogashira coupling, other palladium-catalyzed cross-coupling reactions are integral to this compound synthesis. These include Suzuki-Miyaura coupling and other related reactions that involve various transmetalation reagents such as tin (Sn), magnesium (Mg), zinc (Zn), boron (B), aluminum (Al), zirconium (Zr), and copper (Cu) frontiersin.orgcenmed.comlipidmaps.orgthegoodscentscompany.comfishersci.campbio.com. These methods have been used to construct the complex coumestan (B1194414) scaffold of this compound, often followed by cyclization, deprotection, and other functional group transformations cenmed.comfishersci.ca. For instance, one route incorporated palladium-catalyzed cross-coupling followed by cyclization, deprotection, and methylation to obtain this compound cenmed.com. Another efficient synthetic route involved palladium(II)-catalyzed boronation/coupling reactions and 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ)-involved oxidative deprotection/annulation reactions fishersci.ca.

Derivatization and Structural Modifications for Research

Derivatization and structural modifications of natural products like this compound are crucial for developing novel compounds with specific properties for research purposes wikipedia.orgnih.gov. This approach allows for the creation of diversified analogues and optimization of their physicochemical and pharmacokinetic characteristics, as well as enhancing biological activity and overcoming potential resistance fishersci.ficenmed.comnih.gov. For example, acetylation of both natural and synthetic this compound has been performed for nuclear magnetic resonance (NMR) studies to confirm structural identity citeab.com. The ability to modify the structure of this compound through derivatization reduces reliance on plant sources and is suitable for large-scale production via synthetic routes fishersci.fi.

Pharmacological Activities of Wedelolactone

Antioxidant Activities

Wedelolactone consistently demonstrates potent antioxidant effects, primarily by directly neutralizing reactive oxygen species (ROS) and enhancing the body's endogenous antioxidant defense mechanisms. cabidigitallibrary.orgresearchgate.netplos.org

Reactive Oxygen Species (ROS) Scavenging

This compound has been experimentally shown to directly scavenge various free radicals, including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺), and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radicals. researchgate.netarabjchem.org This direct scavenging ability contributes to its protective effects against oxidative stress and cellular damage. For instance, studies have shown that this compound can protect mesenchymal stem cells (MSCs) from hydroxyl radical-induced damage. researchgate.netarabjchem.org

Quantitative evaluations have indicated that this compound is a highly effective ROS scavenger. In a DPPH assay, this compound exhibited an EC₅₀ of 46 µg/mL, making it a stronger scavenger than ascorbic acid (EC₅₀ = 110.77 µg/mL). plos.org Its antioxidant activity was also found to be 1.62 times higher than that of Trolox in a comprehensive evaluation of various radical-scavenging and metal-reducing activities. researchgate.netarabjchem.org

| Radical/Assay | This compound IC₅₀ (µg/mL) / koverall (M⁻¹s⁻¹) | Reference Compound IC₅₀ (µg/mL) / koverall (M⁻¹s⁻¹) | Relative Antioxidant Activity (this compound vs. Reference) | Source |

|---|---|---|---|---|

| •OH Scavenging | IC₅₀ value available (specific value not provided in snippet) | Trolox IC₅₀ value available (specific value not provided in snippet) | Ratio: 0.91 (IC₅₀,Trolox/IC₅₀,this compound) | arabjchem.org |

| •O₂⁻ Scavenging | IC₅₀ value available (specific value not provided in snippet) | Trolox IC₅₀ value available (specific value not provided in snippet) | Ratio: 3.29 (this compound more effective) | arabjchem.org |

| ABTS•⁺ Scavenging | IC₅₀ value available (specific value not provided in snippet) | Trolox IC₅₀ value available (specific value not provided in snippet) | Ratio: 1.02 | arabjchem.org |

| DPPH• Scavenging | IC₅₀ value available (specific value not provided in snippet) | Trolox IC₅₀ value available (specific value not provided in snippet) | Ratio: 1.35 | arabjchem.org |

| DPPH Assay | EC₅₀ = 46 µg/mL | Ascorbic acid EC₅₀ = 110.77 µg/mL | Stronger scavenger than ascorbic acid | plos.org |

| HOO• Radical Scavenging (Aqueous) | koverall = 4.26 × 10⁹ M⁻¹s⁻¹ | Trolox koverall = 8.96 × 10⁴ M⁻¹s⁻¹ | Approximately 10⁵-fold more effective than Trolox | acs.orgnih.gov |

Enhancement of Antioxidant Enzyme Activity

Beyond direct scavenging, this compound also contributes to antioxidant defense by increasing the activity of several endogenous antioxidant enzymes. cabidigitallibrary.orgplos.org For example, studies have shown that this compound can significantly increase the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in liver tissues, thereby shielding the liver from ROS attack. cabidigitallibrary.orgplos.orgnih.gov This enhancement of enzymatic activity is a crucial aspect of its protective mechanism against oxidative damage. plos.org

Metal Chelating Properties (e.g., Fe²⁺, Cu²⁺)

This compound exhibits metal-chelating properties, particularly with transition metal ions like Fe²⁺ and Cu²⁺. researchgate.netacs.org This chelation activity is considered a secondary pathway for its antioxidant effects, as it can prevent these metals from catalyzing the formation of harmful free radicals. cabidigitallibrary.orgresearchgate.net Structural analysis suggests that the 3′,4′-catechol moiety within the this compound structure is responsible for its Fe²⁺-chelating capabilities. researchgate.netarabjchem.org The ability to chelate Cu²⁺ ions has also been investigated, with studies examining complexation at various coordination positions. acs.orgresearchgate.net

Mechanism of Radical Scavenging (Single Electron Transfer, Radical Adduct Formation)

The primary mechanism by which this compound scavenges free radicals involves a single electron transfer (SET) pathway, often followed by radical adduct formation (RAF). researchgate.netarabjchem.org This SET → RAF pathway is considered the main antioxidant mechanism of this compound. researchgate.netarabjchem.org The catechol moiety of this compound, rather than its coumestan (B1194414) skeleton, is attributed to both its direct radical-scavenging and Fe²⁺-chelating activities. cabidigitallibrary.orgresearchgate.netarabjchem.org In aqueous environments, the single electron transfer mechanism is particularly efficient for scavenging radicals like the hydroperoxyl radical (HOO•). acs.orgnih.govresearchgate.net

Anticancer and Apoptotic Effects

This compound demonstrates significant anticancer and apoptotic effects across various cancer cell lines, making it a compound of interest in cancer research. oncotarget.comresearchgate.netmuni.cz Its mechanisms of action often involve inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways. oncotarget.com

Inhibition of Cancer Cell Proliferation (Breast, Prostate, Pituitary, Myeloma, Ovarian, Liver)

This compound has been shown to inhibit the proliferation of a wide range of cancer cells, including those from breast, prostate, pituitary, myeloma, ovarian, and liver cancers. spandidos-publications.comresearchgate.netoncotarget.comresearchgate.netmuni.czinformaticsjournals.co.iniiarjournals.orgaacrjournals.orgnih.govmdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netcmdm.tw

Breast Cancer: this compound inhibits the growth of breast cancer cells, including androgen receptor-negative MDA-MB-231 cells. spandidos-publications.comresearchgate.netmdpi.com It can also suppress the growth and migration of mammary carcinosarcoma cells. spandidos-publications.com Some studies suggest it can act as a proteasome inhibitor in breast cancer cells, leading to the accumulation of polyubiquitinated proteins and cell cycle regulatory proteins like p21, p27, and p53, thereby contributing to growth arrest and apoptosis. mdpi.com

Prostate Cancer: this compound strongly inhibits the growth and survival of prostate cancer cells, including androgen-dependent and androgen-independent lines, while generally sparing non-cancerous cells. muni.cziiarjournals.orgaacrjournals.orgresearchgate.netnih.gov It achieves this by mechanisms such as downregulating the expression, nuclear accumulation, DNA-binding, and transcriptional activities of the c-Myc oncogene. aacrjournals.orgresearchgate.netnih.gov this compound can also induce caspase-dependent apoptosis in prostate cancer cells by downregulating PKCε activity. spandidos-publications.commedchemexpress.com Furthermore, it has been observed to synergize with enzalutamide, a prostate cancer drug, to inhibit cell viability and induce apoptosis. aacrjournals.orgnih.gov

Pituitary Cancer: Studies have demonstrated that this compound can inhibit the growth of pituitary adenoma cells. spandidos-publications.combrieflands.comresearchgate.netnih.gov

Myeloma: this compound exhibits cytotoxic effects against multiple myeloma cell lines, such as U266 cells. researchgate.netmuni.cztandfonline.com Its anticancer activity in myeloma cells can be attributed to its ability to inhibit the IKK kinase, a key enzyme regulating the NFκB pathway, which is often constitutively active in myeloma. iiarjournals.orgtandfonline.com

Ovarian Cancer: this compound has been found to inhibit the proliferation of ovarian cancer cell lines, such as PA-1 cells. informaticsjournals.co.innih.govresearchgate.net It can enhance the cytotoxic effect of conventional chemotherapeutic agents like cisplatin (B142131) by downregulating NF-κB expression and reducing the expression of drug resistance-related proteins like ETS1 and P-gp. informaticsjournals.co.inresearchgate.nettandfonline.com

Liver Cancer: this compound has shown anti-cancer effects in hepatocellular carcinoma cells (e.g., HepG2 cells), inhibiting their proliferation and inducing apoptosis. oncotarget.communi.cz

| Cancer Type | Effect of this compound | Key Mechanisms/Targets | Cell Lines/Models | Source |

|---|---|---|---|---|

| Breast Cancer | Inhibits proliferation, induces apoptosis, suppresses growth and migration, acts as proteasome inhibitor. | Proteasome inhibition, DNA topoisomerase IIα inhibition, modulation of estrogen receptor signaling (at nM doses). | MDA-MB-231, MDA-MB-468, T47D, mammary carcinosarcomas | spandidos-publications.comresearchgate.netmuni.czmdpi.comresearchgate.net |

| Prostate Cancer | Strongly inhibits growth and survival, induces caspase-dependent apoptosis, blocks invasion and colony formation. | Downregulation of c-Myc (mRNA, protein, DNA-binding), inhibition of PKCε, synergism with enzalutamide. | PC3, androgen-dependent and independent prostate cancer cells, nude mice xenografts | spandidos-publications.communi.cziiarjournals.orgaacrjournals.orgresearchgate.netnih.govmedchemexpress.com |

| Pituitary Cancer | Inhibits growth. | Inhibition of NFκB (reported for GH3 cells). | GH3 pituitary adenoma cells | spandidos-publications.combrieflands.comresearchgate.netnih.gov |

| Myeloma | Cytotoxic effect, induces apoptosis. | IKK kinase inhibition (NFκB pathway). | K562, THP1, U266 | oncotarget.comresearchgate.netmuni.cziiarjournals.orgtandfonline.com |

| Ovarian Cancer | Inhibits proliferation, enhances cisplatin cytotoxicity. | Downregulation of NF-κB, reduction of ETS1 and P-gp expression, increased cisplatin accumulation. | PA-1, A2780, A2780cisR, A2780ZD0473R | informaticsjournals.co.innih.govresearchgate.nettandfonline.com |

| Liver Cancer | Inhibits proliferation, induces apoptosis. | Disruption of PRC2 complex, degradation of PRC2 core components. | HepG2 cells | oncotarget.communi.cz |

Antidiabetic Activities

Hypoglycemic Effects

This compound has demonstrated significant hypoglycemic effects, contributing to the reduction of blood glucose levels. In studies involving streptozotocin-induced type II diabetic rats, treatment with this compound (5, 10, and 20 mg/kg) for 28 days significantly reduced blood glucose levels. For instance, initial blood glucose levels of 280 ± 4.83 mg/dL in diabetic rats were reduced to 165.67 ± 2.57 mg/dL, 134 ± 3.42 mg/dL, and 100 ± 2.87 mg/dL, respectively, by the end of the treatment period. nih.gov This suggests that this compound can improve glucose utilization. nih.govrsc.org Furthermore, it has been shown to decrease glycosylated hemoglobin (HbA1c) and glycated serum proteins, indicating reduced formation of advanced glycation end products (AGEs). cabidigitallibrary.org

Table 1: Effect of this compound on Blood Glucose Levels in STZ-induced Diabetic Rats (Day 28)

| Treatment Group | Initial Blood Glucose (mg/dL) | Blood Glucose at Day 28 (mg/dL) |

| Diabetic Control | 280 ± 4.83 | 410.64 ± 5.34 |

| This compound (5 mg/kg) | 281.67 ± 3.45 | 165.67 ± 2.57 |

| This compound (10 mg/kg) | 287.21 ± 4.93 | 134 ± 3.42 |

| This compound (20 mg/kg) | 288 ± 3.84 | 100 ± 2.87 |

Inhibition of α-amylase and α-glucosidase

This compound exhibits strong inhibitory effects on key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. cabidigitallibrary.orgrsc.orgresearchgate.net Research indicates that this compound's inhibitory effect on α-glucosidase is comparable to that of the standard drug acarbose, showing an inhibition of 80.65%. cabidigitallibrary.orgrsc.org More notably, its α-amylase inhibitory activity is significantly higher than acarbose, with this compound achieving 93.83% inhibition compared to acarbose's 42.23%. cabidigitallibrary.orgrsc.org This mechanism contributes to its ability to manage postprandial hyperglycemia. rsc.org

Table 2: Inhibitory Effects of this compound on α-amylase and α-glucosidase

| Enzyme | This compound Inhibition (%) | Acarbose Inhibition (%) |

| α-glucosidase | 80.65 | 80.65 |

| α-amylase | 93.83 | 42.23 |

Improvement of Insulin (B600854) Secretion

This compound has been shown to improve insulin secretion. cabidigitallibrary.orgnih.govresearchgate.net Studies using gold nanoparticles synthesized with this compound (WDL-AuNPs) demonstrated an improvement in insulin secretion in pancreatic RIN-5F cells that were exposed to di-(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govresearchgate.net This effect is partly attributed to its antioxidant and free radical scavenging activities, which protect pancreatic beta-cells from damage. cabidigitallibrary.orgnih.gov Furthermore, this compound has been observed to increase the expression of insulin-signaling proteins, including Insulin Receptor Substrate 1 (IRS1) and Glucose Transporter 4 (GLUT4), in 3T3-L1 cells, leading to enhanced glucose uptake. researchgate.netoaji.netmuhn.edu.cn

Activation of PI3K/Akt Pathway in Pancreatic Cells

This compound has been reported to activate the PI3K/Akt pathway, particularly in pancreatic cells. cabidigitallibrary.orgnih.govspringermedizin.denih.govresearchgate.net This pathway is crucial for various cellular processes, including cell survival, proliferation, and glucose metabolism. frontiersin.org In RIN-5F cells, this compound-gold nanoparticles were shown to activate the PI3K/Akt pathway, which is associated with improved insulin secretion and antioxidant activity. cabidigitallibrary.orgnih.gov Additionally, in pancreatic cancer cells, this compound has been observed to influence the Akt pathway, with studies indicating that blocking NF-κB, which can be inhibited by this compound, also impacts Akt activity. springermedizin.denih.gov More broadly, this compound activates the PI3K/AKT/NRF2 pathway to alleviate oxidative stress and improve liver injury. nih.govresearchgate.net

Hepatoprotective and Anti-fibrotic Effects

This compound exhibits significant hepatoprotective and anti-fibrotic properties, making it a molecule of interest for liver health. cabidigitallibrary.orgresearchgate.netcjnmcpu.comnih.govplos.orgnih.gov

Mitigation of Oxidative Stress in Liver

This compound plays a crucial role in mitigating oxidative stress in the liver. cabidigitallibrary.orgnih.govplos.orgnih.govresearchgate.net It directly scavenges reactive oxygen species (ROS) and enhances the activity of several antioxidant enzymes, thereby shielding the liver from oxidative damage. cabidigitallibrary.orgplos.org Studies have shown that this compound increases the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) and reduces the levels of lipid peroxidation products like malondialdehyde (MDA) in the liver. researchgate.net This antioxidant activity is beneficial in conditions like hepatic steatosis, where lipid accumulation leads to inflammation and oxidative stress, causing liver damage. plos.orgresearchgate.net Furthermore, this compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways, which are critical in alleviating oxidative stress and ferroptosis, thereby improving liver injury. nih.govresearchgate.net

Table 3: Impact of this compound on Liver Oxidative Stress Markers

| Marker | Effect of this compound Treatment | Reference |

| Reactive Oxygen Species (ROS) | Decreased | cabidigitallibrary.orgplos.org |

| Lipid Peroxidation (MDA) | Decreased | researchgate.net |

| Superoxide Dismutase (SOD) | Increased | plos.orgresearchgate.net |

| Glutathione Peroxidase (GSH-Px) | Increased | researchgate.net |

Anti-fibrosis Applications

This compound has demonstrated significant anti-fibrotic effects in various experimental models. In the context of pulmonary fibrosis, this compound has been shown to improve bleomycin-induced pulmonary fibrosis in mice. google.comfrontiersin.org Its mechanism involves reducing inflammatory cell infiltration, decreasing the expression of pro-inflammatory factors, and mitigating collagen deposition within lung tissues. frontiersin.org Furthermore, this compound impairs the increase in fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA), while simultaneously promoting the expression of anti-fibrotic markers like E-cadherin. frontiersin.org

In hepatic fibrosis, this compound exhibits substantial anti-hepatic fibrosis effects. nih.govresearchgate.net It achieves this by suppressing the activation of hepatic stellate cells (HSCs), which are key mediators in liver fibrogenesis. nih.govresearchgate.netnih.gov Research indicates that this compound inhibits the expression of Yes-associated protein (YAP) and tafazzin (TAZ) by suppressing the Hippo/YAP/TAZ signaling pathways. nih.govresearchgate.net Studies on the human hepatic stellate cell line LX-2 have shown that this compound reduces cellular viability in a dose- and time-dependent manner. nih.gov Additionally, it represses the phosphorylation of IκB and p65, thereby inhibiting nuclear factor-kappa B (NF-κB) mediated activity, which is crucial in fibrotic processes. nih.gov

Role in Liver Disease Management

Beyond inflammatory liver conditions, this compound improves hepatic lipid metabolism and ameliorates hepatic steatosis. cabidigitallibrary.orgplos.orgresearchgate.netxjtu.edu.cn This is partly achieved through the activation of AMP-activated protein kinase (AMPK) and the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα)/lipoprotein lipase (B570770) (LPL) and low-density lipoprotein receptor (LDLR) expression. cabidigitallibrary.orgplos.org It directly scavenges reactive oxygen species (ROS) and enhances the activity of various antioxidant enzymes, thereby shielding the liver from oxidative damage. cabidigitallibrary.orgplos.org Studies have demonstrated its efficacy in ameliorating non-alcoholic fatty liver disease (NAFLD) by improving liver function and reducing fat accumulation. researchgate.netxjtu.edu.cnnih.gov In NAFLD, this compound can regulate steroid biosynthesis and fatty acid metabolism. researchgate.netxjtu.edu.cn Furthermore, this compound has been found to alleviate cholestatic liver injury by regulating the farnesoid X receptor (FXR)-bile acid-NF-κB/NRF2 axis, which helps reduce bile acid accumulation and its subsequent inflammation and oxidative stress. researchgate.netnih.gov

Neuroprotective Effects

This compound exhibits significant neuroprotective effects, suggesting its potential in managing various neurological conditions. mdpi.comresearchgate.netnih.govejpmr.comnih.gov It has been shown to protect photoreceptors from N-methyl-N-nitrosourea (NMU)-induced neurodegeneration, partly by suppressing AIM2/CASP11 inflammasome activation. mdpi.com In models of glutamate-induced neurotoxicity in primary rat cortex neurons, this compound demonstrates effectiveness by improving antioxidant status and inhibiting the production of proinflammatory cytokines. researchgate.netejpmr.com It also contributes to maintaining Ca2+ homeostasis and insulin-like growth factor 1 (IGF-1) expression in neurons. researchgate.netejpmr.com

In studies related to sporadic amyotrophic lateral sclerosis (sALS), this compound has been observed to improve motor function and motor learning ability in rats. nih.govnih.gov Its neuroprotective mechanisms in this context include enhancing the activity of antioxidant enzymes such as glutathione peroxidase, superoxide dismutase (SOD), and catalase, while simultaneously reducing lipid peroxidation and nitrite (B80452) production in the brain. nih.govnih.gov Additionally, this compound has been shown to lower the activities of lactate (B86563) dehydrogenase (LDH), m-calpain, and caspase-3. nih.gov It also downregulates inflammatory cytokines like TNF-α, IL-6, and IL-β, and reduces NF-κB expression in the brain. nih.govnih.gov Histopathological studies further confirm that this compound can prevent neurofibrillary tangle formation and neuronal damage. nih.gov

Potential in Alzheimer's Disease Treatment

This compound is considered a promising drug candidate for the treatment of Alzheimer's disease (AD) due to its multitarget activity. researchgate.netnih.govnih.gov It has the potential to reduce amyloid protein plaques, which are a hallmark of AD, by inhibiting cholinesterases. nih.govacs.org Computational studies indicate that this compound exhibits an exceptionally good affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govnih.gov Beyond enzyme inhibition, it can scavenge hydroperoxyl radicals and functions as a potent copper(II) (Cu(II)) chelator, addressing the oxidative stress and metal dyshomeostasis implicated in AD pathology. researchgate.netnih.govnih.gov

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Molecular docking simulations have provided insights into this compound's ability to effectively inhibit AChE and BChE enzymes. researchgate.netnih.govacs.org Its inhibitory activity has been found to be comparable to, or even more potent than, that of tacrine, a known cholinesterase inhibitor. researchgate.netnih.gov this compound can exist in different forms at physiological pH—neutral (H3Wed), monoanion (H2Wed–), and dianion (HWed2–)—all of which demonstrate inhibitory effects on these enzymes. nih.gov Notably, for BChE, the binding affinities follow the order H3Wed > H2Wed– > HWed2–, with binding energy values lower than those observed for tacrine. nih.gov The inhibition of these cholinesterases is considered a crucial therapeutic strategy for AD, as these enzymes are responsible for the hydrolysis of acetylcholine (B1216132), and their inhibition can contribute to the reduction of amyloid protein plaques. nih.govacs.org Furthermore, methanolic extracts containing this compound have experimentally demonstrated AChE inhibition. dagonuniversity.edu.mm

Table 1: Cholinesterase Inhibitory Activity of this compound Forms (In Silico)

| This compound Form | Binding Energy (kcal/mol) for BChE | Comparison to Tacrine (BChE) |

| H3Wed | -7.69 nih.gov | More potent nih.gov |

| H2Wed– | -7.51 nih.gov | More potent nih.gov |

| HWed2– | -7.03 nih.gov | More potent nih.gov |

| Tacrine-neutral | -6.04 nih.gov | Control |

| Tacrine-proton | -6.53 nih.gov | Control |

Antiradical Activity and Metal-Chelating Characteristics in Neurological Context

Table 2: Antiradical Activity Comparison (HOO• Radical Scavenging)

| Compound | Overall Rate Constant (k overall) in Aqueous Environment (M-1 s-1) |

| This compound | 4.26 × 10^9 researchgate.netnih.gov |

| Trolox | 8.96 × 10^4 researchgate.netnih.gov |

Beyond its radical scavenging capabilities, this compound acts as a potent Cu(II) chelator. researchgate.netnih.govnih.gov Specifically, the dianionic species of this compound demonstrates a more pronounced Cu(II)-chelating capacity, which is crucial for reducing the free Cu(II) ions involved in Fenton processes linked to AD. nih.gov This combination of metal chelation and antiradical activity is vital for its neuroprotective effects, as it directly counteracts oxidative stress, a prevalent neurotoxic pathway in various neurodegenerative diseases, including AD. nih.govacs.orgsemanticscholar.orgresearchgate.net

Bone Metabolism Regulation

This compound is recognized as a potential dual-functional therapeutic agent for osteoporosis, a condition characterized by compromised bone strength. chemfaces.comnih.govresearchgate.net It demonstrates the ability to enhance osteoblast activity (bone formation) while simultaneously inhibiting osteoclast activity (bone resorption). chemfaces.comnih.gov

In studies involving mouse bone marrow mesenchymal stem cells (BMSC), this compound has been shown to stimulate osteoblast differentiation and promote bone mineralization. chemfaces.comnih.govmdpi.com At a molecular level, it directly inhibits glycogen (B147801) synthase kinase 3 beta (GSK3β) activity and enhances its phosphorylation. This, in turn, stimulates the nuclear translocation of β-catenin and Runx2, thereby activating the Wnt/β-catenin signaling pathway, which is critical for osteogenesis. chemfaces.comnih.govresearchgate.net Consequently, the expression of osteoblastogenesis-related marker genes, including osteorix, osteocalcin, and Runx2, is increased. chemfaces.comnih.govmdpi.com

Concurrently, this compound inhibits RANKL-induced preosteoclastic RAW264.7 actin-ring formation and bone resorption pits, indicating its anti-resorptive properties. chemfaces.comnih.govfrontiersin.org It achieves this by blocking NF-κB/p65 phosphorylation and abrogating nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) nuclear translocation. This leads to a decrease in the expression of osteoclastogenesis-related marker genes such as c-src, c-fos, and cathepsin K. chemfaces.comnih.gov In vivo studies in ovariectomized mice have further confirmed that this compound administration can prevent ovariectomy-induced bone loss. chemfaces.comnih.gov

Beyond these pathways, this compound also enhances osteoblastogenesis through extracellular signal-regulated kinases (ERK) and c-Jun N-terminal protein kinase (JNK)-mediated bone morphogenetic protein 2 (BMP2) expression and Smad1/5/8 phosphorylation. mdpi.com Additionally, research suggests that this compound can inhibit breast cancer-mediated osteoclastogenesis by decreasing Akt/mammalian target of rapamycin (B549165) (mTOR) signaling. spandidos-publications.com

Promotion of Osteoblastogenesis

This compound demonstrates a significant capacity to promote osteoblastogenesis, the process of bone formation. Studies have shown that this compound stimulates osteoblast differentiation and bone mineralization in mouse bone marrow mesenchymal stem cells (BMSC) chemfaces.commedchemexpress.comnih.gov. This pro-osteogenic effect is evidenced by an increase in the expression of key osteoblastogenesis-related marker genes, including osteorix, osteocalcin, and runt-related transcription factor 2 (Runx2) chemfaces.comnih.gov.

At a molecular level, this compound exerts its osteoblast-promoting effects through several pathways. It directly inhibits Glycogen Synthase Kinase 3 beta (GSK3β) activity, leading to enhanced phosphorylation of GSK3β chemfaces.commedchemexpress.comnih.gov. This, in turn, stimulates the nuclear translocation of β-catenin and Runx2, crucial transcription factors involved in osteoblast differentiation chemfaces.commedchemexpress.comnih.gov. Furthermore, this compound enhances osteoblastogenesis through the activation of Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal protein kinase (JNK), which mediate Bone Morphogenetic Protein 2 (BMP2) expression and Smad1/5/8 phosphorylation mdpi.com. Treatment of cells with 2 μg/mL this compound for 3, 6, and 9 days resulted in increased phosphorylation of ERKs, JNK, and p38 mitogen-activated protein kinases (MAPKs) mdpi.com. Specifically, ERK and JNK phosphorylation began to increase by day 3, while p38 phosphorylation was observed by day 6 mdpi.com. The expression of BMP2 mRNA and phosphorylation of Smad1/5/8 were enhanced after 6 and 9 days of this compound treatment mdpi.com. The importance of these pathways was further highlighted by experiments where the addition of JNK inhibitor SP600125 and ERK inhibitor PD98059 suppressed this compound-induced alkaline phosphatase activity, bone mineralization, and the expression of osteoblastogenesis-related marker genes such as Runx2, Bglap, and Sp7 mdpi.com.

Inhibition of Osteoclastogenesis

In addition to promoting bone formation, this compound also actively inhibits osteoclastogenesis, the process of bone resorption. This compound significantly inhibits tartrate-resistant acid phosphatase (TRAP) activity in Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-stimulated osteoclastic RAW264.7 cells chemfaces.comfrontiersin.org. It has been shown to impede RANKL-induced preosteoclastic RAW264.7 actin-ring formation and the creation of bone resorption pits chemfaces.com.

Mechanistically, this compound blocks the phosphorylation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)/p65 and abrogates the nuclear translocation of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) chemfaces.comnih.gov. This action leads to a reduction in the expression of osteoclastogenesis-related marker genes, including c-src, c-fos, and cathepsin K chemfaces.commedchemexpress.comnih.gov. Furthermore, this compound inhibits osteoclastogenesis by sequestering the plexinA1-DNAX-activating protein 12 (DAP12) complex, promoting the formation of the plexinA1-Neuropilin 1 (Nrp1) complex, and suppressing Phospholipase C gamma 2 (PLCγ2) activation in osteoclastic RAW264.7 cells frontiersin.orgnih.gov. This compound also contributes to the inhibition of breast cancer-mediated osteoclastogenesis by decreasing Macrophage Colony-Stimulating Factor (M-CSF) expression in MDA-MB-231-stimulated osteoblasts and inhibiting the Akt/mammalian target of rapamycin (mTOR) signaling pathway spandidos-publications.com. Moreover, it inhibits RANKL-induced Semaphorin 4D (Sema4D) and Semaphorin 7A (Sema7A) production in osteoclastic RAW264.7 cells and prevents the formation of the Sema4D-PlexinB1 complex nih.gov.

The inhibitory effect of this compound on RANKL-induced TRAP activity has been quantitatively assessed:

Table 1: Inhibition of RANKL-induced TRAP Activity by this compound and Eclipta alba Extract (EAE)

| Treatment | Concentration | Inhibition of RANKL-induced TRAP activity | Citation |

| EAE | 5 µg/mL | 20.3% | chemfaces.com |

| EAE | 10 µg/mL | 37.9% | chemfaces.com |

| This compound | 2.5 µg/mL | 48.3% | chemfaces.com |

Modulation of Bone Marrow Mesenchymal Stem Cell Differentiation

This compound plays a significant role in modulating the differentiation of bone marrow mesenchymal stem cells (MSCs). It has been shown to enhance the osteoblastogenesis of MSCs, promoting their differentiation into bone-forming cells chemfaces.comnih.govijstemcell.comresearchgate.net. Conversely, this compound inhibits the adipogenic differentiation of human adipose tissue-derived MSCs, steering MSCs away from fat cell formation chemfaces.comijstemcell.comresearchgate.net.

Beyond osteogenic and adipogenic lineages, this compound also promotes the chondrogenic differentiation of MSCs, including human induced pluripotent stem cell-derived MSCs and rat bone-marrow MSCs ijstemcell.comkoreascience.krnih.gov. This chondrogenic effect is mediated by the upregulation of the forkhead box O (FOXO) signaling pathway, achieved through the suppression of Enhancer of Zeste Homolog 2 (EZH2) ijstemcell.comkoreascience.krnih.gov. This leads to an increased expression of chondrocyte marker genes such as COL2A1 and SOX9 ijstemcell.comkoreascience.krnih.gov. Specifically, this compound reduces EZH2-mediated histone H3 lysine (B10760008) 27 trimethylation of the FOXO1 promoter region, thereby upregulating its transcription koreascience.krnih.gov. Additionally, it represses the expression of miR-1271-5p, a microRNA that post-transcriptionally suppresses FOXO1 expression koreascience.krnih.gov.

Role in Osteoporosis and Particle-Induced Osteolysis

Furthermore, this compound has been investigated for its potential in treating particle-induced osteolysis, a common and often inevitable long-term complication following total joint replacement (TJR) colab.wssigmaaldrich.comresearchgate.netnih.govresearchgate.net. An in vivo study using a mouse calvarial disease model demonstrated that oral administration of this compound could reduce the severity of particle-induced osteolysis without apparent adverse effects sigmaaldrich.comnih.govresearchgate.net. The results from micro-CT observations showed that bone mineral density (BMD) in the this compound 8-week treatment group significantly improved compared to the vehicle group (p < 0.05) sigmaaldrich.comnih.govresearchgate.net. Moreover, osteoclast numbers were significantly lower in both the 4-week and 8-week this compound treatment groups compared to the vehicle group (p < 0.05) sigmaaldrich.comnih.govresearchgate.net.

Involvement of Sema3A/NRP1/PlexinA1 Pathway

The Semaphorin 3A (Sema3A)/Neuropilin 1 (NRP1)/PlexinA1 pathway is crucially involved in the bone-modulating effects of this compound. This compound promotes osteoblastogenesis by stimulating the production of Sema3A, which in turn induces the formation of a Sema3A-plexinA1-Nrp1 complex and activates β-catenin signaling frontiersin.orgnih.govnih.gov. In BMSC, the mRNA expression of Sema3A increases in a concentration-dependent manner in the presence of this compound frontiersin.orgnih.gov. Blocking Sema3A activity with an antibody reverses this compound-induced alkaline phosphatase activity in BMSC, highlighting the pathway's importance in osteoblastogenesis frontiersin.orgnih.gov.

In osteoclastic RAW264.7 cells, this compound inhibits osteoclastogenesis through the sequestration of the plexinA1-DAP12 complex, promoting the formation of the plexinA1-Nrp1 complex, and suppressing PLCγ2 activation frontiersin.orgnih.gov. This compound enhances the binding of Sema3A with cell-surface receptors, including NRP1 and PlexinA1, in BMSC frontiersin.orgnih.gov. The nuclear accumulation of β-catenin, a transcription factor downstream of this compound-induced Sema3A signaling, is notably blocked by the Sema3A antibody, further confirming the pathway's role frontiersin.orgnih.govnih.gov. Beyond Sema3A, this compound also enhances osteoblastogenesis by promoting Sema7A production and its subsequent binding with PlexinC1 and Integrin beta 1 (Beta1) nih.gov.

Other Pharmacological Activities

Beyond its significant impact on bone metabolism, this compound exhibits several other notable pharmacological activities.

Antiobesity

This compound demonstrates considerable anti-obesity effects cjnmcpu.comnih.govcolab.wsfrontiersin.orgresearchgate.net. It has been shown to inhibit adipogenesis, the process of fat cell formation, through the ERK pathway in human adipose tissue-derived mesenchymal stem cells chemfaces.com. Furthermore, this compound plays a role in regulating lipid metabolism and can improve hepatic steatosis, partly by activating AMP-activated protein kinase (AMPK) and upregulating the expression of Peroxisome proliferator-activated receptor alpha (PPARα), Lipoprotein lipase (LPL), and Low-density lipoprotein receptor (LDLR) cjnmcpu.com. A more recent finding indicates that this compound reverses obesity by prompting adipose browning through the Sirtuin 1 (SIRT1)/AMPK/PPARα pathway, specifically by targeting nicotinamide (B372718) N-methyltransferase (NNMT) cjnmcpu.com.

Antimyotoxic

This compound has demonstrated antimyotoxic properties, particularly in the context of inhibiting muscle toxins. Research suggests that WDL can act as an effective antidote by inhibiting Na+/K+-ATPase activity, with an IC50 value of 0.7 µmol·L⁻¹. cjnmcpu.com Furthermore, it has been shown to inhibit flunitrazepam binding to rat brain synaptosomes, exhibiting an IC50 value of 2.0 µmol·L⁻¹. cjnmcpu.com These findings highlight this compound's potential in counteracting myotoxic effects, as observed in pharmacological screenings of Eclipta alba extracts. docsdrive.comscialert.net

Antibacterial

This compound exhibits notable antibacterial activity against various human pathogenic bacteria. Studies have shown its efficacy against both Gram-positive and Gram-negative strains. ispub.comnuc.edu.iqnuc.edu.iqsiu.edu

Table 1: Antibacterial Activity of this compound (MIC and ZOI) ispub.comsiu.edu

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (ZOI) (mm) |

| Staphylococcus epidermidis | 15.0 µg/ml | 10.24 |

| Salmonella typhimurium | 25.0 µg/ml | 9.16 |

| Staphylococcus aureus | 20.0 µg/ml | Not specified |

| Bacillus subtilis | 500 µg/ml | 9.12 |

| Pseudomonas aeruginosa | 1250 µg/ml | Not specified |

| Shigella flexneri | 1300 µg/ml | Not specified |

| Escherichia coli | 1000 µg/ml | 8.60 |

This compound demonstrated significant inhibitory effects, with S. epidermidis and S. typhimurium being particularly susceptible. ispub.comsiu.edu Escherichia coli was identified as one of the more resistant bacterial strains. ispub.comsiu.edu

Antiviral

This compound exhibits broad-spectrum antiviral activities against several significant human viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). nih.govresearchgate.netresearchgate.netnih.gov

Human Immunodeficiency Virus (HIV) : this compound selectively inhibits HIV-1 integrase, an enzyme crucial for viral replication, with an IC50 value of 4 µM. nih.govresearchgate.net It is notable as the only coumarin (B35378) reported to possess activity against HIV integrase. nih.govresearchgate.net Additionally, it shows weak inhibitory activity against HIV-1 protease, demonstrating 32.7% inhibition at a concentration of 100 µM. nih.govresearchgate.net

Hepatitis C Virus (HCV) : WDL acts as an inhibitor of HCV NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in HCV RNA replication, with an IC50 of 36.1 µM in in vitro assays. caymanchem.comoup.com In cell culture systems, this compound at concentrations of 10 µM and 50 µM significantly inhibited NS5B expression and HCV replication, respectively. researchgate.net

Human Cytomegalovirus (HCMV) : this compound strongly interferes with HCMV replication by targeting two distinct stages of the viral replication cycle. cjnmcpu.comnih.govresearchgate.netresearchgate.net During the immediate early phase, it inhibits the expression of immediate-early protein 1 (IE1) and immediate-early protein 2 (IE2). cjnmcpu.comnih.govresearchgate.net At later stages of infection, WDL disrupts the interaction between EZH2 and EED, which are components of the virus-supportive polycomb repressive complex 2 (PRC2), leading to destabilization of the PRC2 complex and diminished viral DNA synthesis. cjnmcpu.comnih.govresearchgate.netresearchgate.net

Anti-aging

This compound demonstrates anti-aging potential primarily through its potent antioxidant properties and its ability to modulate cellular pathways associated with aging. cabidigitallibrary.orgijfmr.comacs.orgresearchgate.netcolab.ws It effectively scavenges reactive oxygen species (ROS) and enhances the activity of various antioxidant enzymes, thereby protecting cells from oxidative stress-induced damage. cabidigitallibrary.orgscialert.netplos.orgitjfs.com In studies involving nucleus pulposus (NP) cells, this compound was shown to mitigate mitochondrial dysfunction and alleviate cellular senescence and apoptosis induced by oxidative stress. itjfs.com This protective effect is mediated by the activation of the AMPK/SIRT1/PGC1α signaling pathway, a crucial regulator of cellular metabolism and stress responses, which plays a significant role in cellular aging processes. itjfs.com

Cardiovascular Protective Effects

This compound exhibits significant cardiovascular protective effects, primarily by ameliorating dyslipidemia and influencing key metabolic pathways. cabidigitallibrary.orgplos.org

Lipid Metabolism Regulation : WDL has been shown to reduce elevated levels of triglycerides (TG), very low-density lipoprotein cholesterol (VLDL-C), and total cholesterol (TC). cabidigitallibrary.orgplos.org This lipid-lowering effect is partly mediated by the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) and the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). cabidigitallibrary.orgcaymanchem.complos.org Prolonged incubation with this compound in HepG2 liver cells has been observed to alter lipid metabolism by increasing the expression of AMPK, PPARα, lipoprotein lipase (LPL), and low-density lipoprotein receptor (LDLR). caymanchem.complos.org

Hepatic Steatosis Improvement : this compound has shown beneficial effects against hepatic steatosis (fatty liver), protecting the liver from reactive oxygen species (ROS) damage by direct scavenging and by increasing the activity of antioxidant enzymes. plos.org

Anti-inflammatory Mechanisms : this compound's anti-inflammatory properties contribute to its cardioprotective effects. For instance, in a murine model of collagen-induced arthritis, WDL ameliorated cardiac complications by inhibiting the NF-κB/NLRP3 inflammasome activation pathway. viamedica.pl This is particularly relevant given the increased risk of cardiovascular diseases in patients with inflammatory conditions like rheumatoid arthritis. viamedica.plviamedica.pl

Serine Protease Inhibition

This compound has demonstrated inhibitory effects on serine proteases. It has been reported to exhibit a trypsin inhibitory effect. nuc.edu.iqspandidos-publications.com In the context of antiviral activity, this compound also showed weak inhibition of HIV-1 protease, a type of aspartic protease, with 32.7% inhibition at 100 µM. nih.govresearchgate.net Its general pharmacological profile includes serine protease inhibition. colab.ws

Regulation of Hematopoiesis and Thrombopoiesis

This compound has been investigated for its role in regulating hematopoiesis (the formation of blood cellular components) and thrombopoiesis (the production of platelets). frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

Thrombopoiesis Enhancement : Studies have explored this compound as a potential therapeutic agent for radiation-induced thrombocytopenia (RIT), a condition characterized by low platelet counts. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

Megakaryocyte Differentiation : In vitro experiments using Meg-01 and K562 cell lines revealed that this compound enhances megakaryocyte differentiation in a dose-dependent manner. This effect is evidenced by an increase in the expression of lineage-specific markers CD41 and CD61, and the promotion of nuclear polyploidization and cytoskeletal reorganization. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

In Vivo Efficacy : In a mouse model of RIT, this compound significantly restored platelet counts and promoted the production of hematopoietic stem cells (HSCs), megakaryocytes, and reticulated platelets. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

Molecular Mechanisms : The underlying mechanisms involve the regulation of mitochondrial oxidative phosphorylation mediated by the AMPK signaling pathway and the activation of the MAPK signaling pathway. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov Activation of the MAPK pathway leads to the upregulation of key hematopoietic transcription factors, including FOS, NF-E2, and GATA1, which are essential for megakaryocyte differentiation and maturation. frontiersin.orgnih.gov These findings suggest this compound as a promising candidate for enhancing thrombopoiesis. frontiersin.orgnih.govnih.gov

Anti-psoriasis Effects (PDE4 Inhibition)

Psoriasis is a chronic inflammatory skin disorder characterized by hyperproliferation of keratinocytes and an exacerbated immune response. Phosphodiesterase-4 (PDE4) plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels within cells. By hydrolyzing cAMP, PDE4 influences the production of both pro-inflammatory and anti-inflammatory mediators, making it a key therapeutic target for psoriasis. nih.govnih.govwikipedia.orgnih.gov Oral PDE4 inhibitors, such as apremilast, have been approved for treating moderate-to-severe plaque psoriasis, underscoring the validity of this therapeutic approach. nih.govnih.govnih.gov

Detailed research findings highlight this compound's efficacy as a PDE4 inhibitor and its anti-psoriatic potential:

PDE4 Inhibitory Activity: this compound has demonstrated potent inhibitory activity against PDE4, with an inhibitory concentration 50% (IC50) value of 2.8 μM. nih.govnih.govnih.govnih.gov Molecular dynamics simulations have further elucidated its mechanism, revealing that WDL forms stable interactions with the PDE4D isoform through specific hydrogen bonding and hydrophobic contacts, thereby inhibiting its activity. nih.govnih.govnih.govnih.gov This inhibition leads to an increase in intracellular cAMP levels, which is crucial for modulating inflammatory responses. nih.govnih.govwikipedia.orgnih.gov

In Vitro Anti-inflammatory Effects: Studies conducted on M5-induced human keratinocyte (HaCaT) cells, a widely recognized in vitro model for psoriatic skin inflammation, have shown that this compound significantly suppresses the expression of various pro-inflammatory cytokines. These include interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-8 (IL-8), C-X-C motif chemokine ligand 1 (CXCL-1), and C-C motif chemokine ligand 2 (CCL-2). nih.govnih.gov The anti-inflammatory effects of WDL were observed to be superior to those of the crude ethyl acetate (B1210297) (EA) fraction of Eclipta prostrata. nih.govnih.gov Furthermore, this compound exhibited an IC50 value of 25.6 µg/mL against HaCaT cells, suggesting a favorable in vitro safety profile. guidetoimmunopharmacology.org

In Vivo Anti-psoriatic Efficacy: The therapeutic potential of this compound has been further validated in vivo using an imiquimod (B1671794) (IMQ)-induced psoriasis-like murine model. Topical application of WDL significantly alleviated key psoriatic symptoms, including erythema (redness), scaling, and epidermal hyperplasia (thickening of the outer skin layer). nih.govnih.gov Treatment with this compound also led to a significant reduction in Psoriasis Area and Severity Index (PASI) scores, normalized epidermal thickness, and an improvement in inflammatory cytokine profiles, characterized by reduced CD3+ T cell infiltration and decreased tumor necrosis factor-alpha (TNF-α) expression. nih.govnih.govnih.govnih.gov Notably, this compound demonstrated superior anti-psoriatic efficacy when compared to calcipotriol, a commonly used clinical treatment for psoriasis. nih.govnih.govnih.govnih.gov

The following tables summarize key research findings related to this compound's anti-psoriasis effects:

Table 1: PDE4 Inhibitory Activity of this compound

| Compound | IC50 (μM) | Target Enzyme | Mechanism | Reference |

| This compound | 2.8 | PDE4 | Stable interactions with PDE4D via hydrogen bonding and hydrophobic contacts | nih.govnih.govnih.govnih.gov |

Table 2: In Vitro Anti-inflammatory Effects of this compound on HaCaT Cells

| Treatment | Effect on Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-8, CXCL-1, CCL-2) | Comparative Efficacy | Reference |

| This compound (100 μM / 31.42 μg/mL) | Significant downregulation of mRNA expression | Superior to E. prostrata-EA | nih.govnih.gov |

| Eclipta prostrata-Ethyl Acetate (EA) Extract (100 μg/mL) | Significant downregulation of mRNA expression | Less effective than WDL | nih.govnih.gov |

Table 3: In Vivo Anti-psoriatic Efficacy of Topical this compound in IMQ-induced Murine Model

| Efficacy Parameter | Observed Effect of Topical this compound | Comparative Efficacy vs. Calcipotriol | Reference |

| Psoriatic Symptoms | Significantly alleviated (erythema, scaling, epidermal hyperplasia) | Superior | nih.govnih.gov |

| PASI Scores | Reduced | Superior | nih.govnih.govnih.govnih.gov |

| Epidermal Thickness | Normalized | Superior | nih.govnih.govnih.govnih.gov |

| Inflammatory Cytokine Profiles | Improved (e.g., reduced CD3+ T cell infiltration, TNF-α expression) | Superior | nih.govnih.gov |

Mechanisms of Action at the Molecular and Cellular Level

Signaling Pathway Modulation

Wedelolactone's ability to interfere with or activate specific signaling cascades underpins its observed pharmacological properties.

This compound is recognized as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses, cell survival, and proliferation researchgate.netmdpi.comaacrjournals.orgnih.gov. Its inhibitory action primarily targets the IκB kinase (IKK) complex, which is crucial for NF-κB activation researchgate.netmdpi.comaacrjournals.org.

Detailed Research Findings:

this compound directly inhibits the IKK complex, preventing the phosphorylation of IκBα, a key inhibitory protein that sequesters NF-κB in the cytoplasm researchgate.netaacrjournals.orgnih.gov.

The inhibition of IκBα phosphorylation leads to its subsequent ubiquitination and proteasomal degradation, thereby preventing the release and nuclear translocation of active NF-κB complexes, predominantly the p50/p65 dimer mdpi.comaacrjournals.orgnih.govasm.org.

Specifically, studies have shown that this compound suppresses TNFα-induced IκB phosphorylation and inhibits NF-κB phosphorylation at serine residues 536 and 468 mdpi.com.

It can suppress lipopolysaccharide (LPS)-induced caspase-11 expression by inhibiting NF-κB-mediated transcription researchgate.net.

In models of sepsis-associated acute liver injury, this compound significantly reversed the LPS-induced downregulation of IκBα expression and the upregulation of IKK and NF-κB p65 protein levels, indicating its role in suppressing the PI3K/AKT/NF-κB pathway .

Furthermore, this compound has demonstrated anti-inflammatory effects by inhibiting inflammatory cytokines, including IL-1β, and by influencing the NF-κB signaling pathway in human renal mesangial cells, suggesting its potential in kidney damage therapy cabidigitallibrary.org. It also alleviates doxorubicin-induced inflammation and oxidative stress in podocytes via the IκK/IκB/NF-κB pathway cabidigitallibrary.org.

Table 1: Effects of this compound on NF-κB Pathway Components

| Pathway Component | Effect of this compound | Reference |

| IKK Complex | Inhibition | researchgate.netaacrjournals.org |

| IκBα Phosphorylation | Prevention/Suppression | researchgate.netmdpi.comaacrjournals.orgnih.gov |

| IκBα Degradation | Inhibition (indirectly by preventing phosphorylation) | researchgate.netaacrjournals.orgnih.gov |

| p65 Translocation | Prevention | mdpi.comaacrjournals.orgnih.gov |

| NF-κB p65 Phosphorylation | Inhibition (Ser 536, Ser 468) | mdpi.com |

| Caspase-11 Expression | Suppression (LPS-induced) | researchgate.net |

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism frontiersin.orgnih.gov. This compound's interaction with this pathway appears to be context-dependent.

Detailed Research Findings:

Some studies indicate that this compound can inhibit the activation of Akt, leading to effects such as the inhibition of cyclin D1 and an increase in p21 expression cabidigitallibrary.org.

Conversely, in specific cellular contexts, this compound has been shown to activate the PI3K/Akt pathway. For instance, this compound-gold nanoparticles were reported to activate the PI3K/Akt pathway in RIN-5F cells/rat, contributing to improved insulin (B600854) secretion cabidigitallibrary.org.

More recent research highlights that this compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways. This activation contributes to alleviating oxidative stress and ferroptosis, thereby improving sepsis-induced liver injury nih.gov.

In LPS-stimulated RAW264.7 cells and in vivo models of sepsis-associated acute liver injury, this compound downregulated the increased expression of PI3K, Akt, phosphorylated PI3K (p-PI3K), and phosphorylated Akt (p-Akt) induced by LPS, suggesting a suppressive role in inflammation mediated by this pathway .

It was observed that this compound can induce apoptosis in prostate cancer cells without directly affecting Akt function, but rather by downregulating the activity of PKCϵ aacrjournals.org.

Table 2: Context-Dependent Regulation of Akt/PI3K Pathway by this compound

| Context/Cell Type | Effect on Akt/PI3K Pathway | Specific Targets/Outcomes | Reference |

| General/Various | Inhibition of Akt activation | Inhibition of cyclin D1, increased p21 expression | cabidigitallibrary.org |

| RIN-5F cells/rat | Activation of PI3K/Akt | Improved insulin secretion | cabidigitallibrary.org |

| Sepsis-induced liver injury (in vivo/in vitro) | Activation of PI3K/AKT/NRF2 and SLC7A11/GPX4 | Alleviates oxidative stress and ferroptosis | nih.gov |

| LPS-stimulated RAW264.7 cells/Liver | Downregulation of PI3K, Akt, p-PI3K, p-Akt | Attenuates inflammation | |

| Prostate cancer cells | No direct effect on Akt, but downregulation of PKCϵ | Induces apoptosis | aacrjournals.org |

This compound is a known activator of the AMP-activated protein kinase (AMPK) signaling pathway, a crucial metabolic master switch involved in cellular energy homeostasis cabidigitallibrary.orgplos.orgresearchgate.net.

Detailed Research Findings:

this compound consistently activates AMPK cabidigitallibrary.orgplos.orgresearchgate.net.

This activation plays a significant role in its therapeutic effects, such as attenuating pulmonary fibrosis frontiersin.orgnih.govitjfs.com. In this context, AMPK activation by this compound suppresses the transdifferentiation of primary lung fibroblasts and the epithelial-mesenchymal transition (EMT) of alveolar epithelial cells nih.gov. The inhibitory effects were blocked by the AMPK inhibitor Compound C, confirming AMPK's role nih.gov.

this compound improves hepatic lipid metabolism and ameliorates hepatic steatosis, largely mediated by AMPK activation cabidigitallibrary.orgplos.org. It upregulates protein levels of AMPK and peroxisome proliferator-activated receptor-alpha (PPARα), as well as the gene expression of AMPK, PPARα, lipoprotein lipase (B570770) (LPL), and the low-density lipoprotein receptor (LDLR) plos.orgresearchgate.net.

AMPK-mediated regulation of mitochondrial metabolism is critical for this compound's pro-differentiation effects, particularly in megakaryocyte differentiation nih.gov.

this compound activates the AMPK/SIRT1/PGC1α axis in nucleus pulposus (NP) cells, which helps alleviate intervertebral disc degeneration (IVDD)-associated cellular damage, restore mitochondrial function, reduce reactive oxygen species (ROS) levels, and improve extracellular matrix (ECM) homeostasis itjfs.com.

It has also been reported that this compound can inhibit NLRP3 inflammasome activation via AMPK signaling cabidigitallibrary.org.

Table 3: AMPK-Mediated Effects of this compound

| Cellular/Physiological Context | Specific Effects Mediated by AMPK Activation | Reference |

| Pulmonary Fibrosis | Attenuation, suppression of fibroblast transdifferentiation, inhibition of EMT | frontiersin.orgnih.govitjfs.com |

| Hepatic Lipid Metabolism/Steatosis | Improvement, upregulation of PPARα/LPL/LDLR | cabidigitallibrary.orgplos.orgresearchgate.net |

| Megakaryocyte Differentiation | Promotion via mitochondrial metabolism regulation | nih.gov |

| Intervertebral Disc Degeneration | Alleviation of cellular damage, restoration of mitochondrial function, reduction of ROS, improvement of ECM homeostasis via AMPK/SIRT1/PGC1α axis | itjfs.com |

| NLRP3 Inflammasome | Inhibition | cabidigitallibrary.org |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the MEK/ERK cascade, is a fundamental intracellular network governing cellular proliferation, differentiation, and survival nih.govfrontiersin.orgresearchgate.net. This compound modulates this pathway with varied outcomes depending on the cellular context.

Detailed Research Findings:

this compound regulates the Raf-MAPKs signaling pathway frontiersin.orgnih.gov.

It has been shown to stimulate the expression of RAS and promote the phosphorylation of MEK and ERK nih.gov. This activation of MAPK signaling contributes to the upregulation of key hematopoietic transcription factors, including FOS, NF-E2, and GATA1, which are essential for megakaryocyte differentiation and maturation nih.gov.

In the context of adipogenesis, this compound can inhibit adipocyte differentiation through the ERK pathway in human adipose tissue-derived mesenchymal stem cells researchgate.net.

Its effects on ERK phosphorylation can vary: it increases phosphorylation of ERK and JNK in hepatic stellate cell line LX-2 and ERK in mesenchymal stem cells, but decreases ERK phosphorylation in breast cancer MDA-MB-231 cells researchgate.net.

this compound's role in regulating mitochondrial oxidative phosphorylation and MAPK signaling has been identified as a novel therapeutic strategy for radiation-induced thrombocytopenia nih.govresearchgate.net.

Table 4: Modulation of MAPK Pathway by this compound

| Cellular Context | Effect on MAPK Pathway (MEK/ERK cascade) | Specific Outcomes | Reference |

| Pulmonary Fibrosis | Regulation of Raf-MAPKs | Attenuation of fibrosis | frontiersin.orgnih.gov |

| Megakaryocyte Differentiation | Activation of RAS/MEK/ERK, increased phosphorylation of MEK/ERK | Upregulation of FOS, NF-E2, GATA1, promoting differentiation | nih.govresearchgate.net |

| Adipogenesis | Inhibition via ERK pathway | Ablation of adipocyte differentiation | researchgate.net |

| Hepatic Stellate Cells (LX-2) | Increased phosphorylation of ERK and JNK | (Context-dependent, not fully detailed in snippets for outcome) | researchgate.net |

| Breast Cancer Cells (MDA-MB-231) | Decreased phosphorylation of ERK | (Context-dependent, not fully detailed in snippets for outcome) | researchgate.net |

This compound promotes the activation of the Forkhead box protein O1 (FOXO1) signaling pathway, a transcription factor family involved in cell differentiation, metabolism, and stress responses researchgate.netkoreamed.orgnih.govkoreascience.krresearchgate.net.

Detailed Research Findings:

this compound facilitates the chondrogenic differentiation of mesenchymal stem cells (MSCs) by upregulating the FOXO1 signaling pathway researchgate.netkoreamed.orgnih.govkoreascience.krresearchgate.net.

The effect of this compound on chondrocyte differentiation was attenuated by a FOXO1 inhibitor, confirming the pathway's involvement nih.govkoreascience.kr.

Mechanistically, this compound reduces the activity of enhancer of zeste homolog 2 (EZH2), which leads to decreased histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) on the promoter region of FOXO1. This reduction in H3K27me3 subsequently upregulates FOXO1 transcription researchgate.netnih.govkoreascience.kr.

Additionally, this compound represses the expression of microRNA (miR)-1271-5p. miR-1271-5p is known to post-transcriptionally suppress FOXO1 expression by binding to its 3'-untranslated region (UTR), thus this compound's repression of this miRNA further contributes to FOXO1 upregulation koreascience.kr.

This activation of the FOXO1 pathway suggests that this compound may improve cartilage regeneration, particularly in conditions characterized by inflammatory tissue destruction like osteoarthritis (OA) researchgate.netnih.govresearchgate.net.

Table 5: Mechanism of FOXO1 Activation by this compound

| Molecular Target/Event | Effect of this compound | Consequence for FOXO1 | Reference |

| FOXO1 Signaling Pathway | Upregulation/Activation | Promotes chondrogenic differentiation | researchgate.netkoreamed.orgnih.govkoreascience.krresearchgate.net |

| EZH2 Activity | Suppression | Reduced H3K27me3 on FOXO1 promoter | researchgate.netnih.govkoreascience.kr |

| Histone H3 Lysine 27 Trimethylation (H3K27me3) on FOXO1 promoter | Reduction | Increased FOXO1 transcription | researchgate.netnih.govkoreascience.kr |

| miR-1271-5p Expression | Repression | Reduced post-transcriptional suppression of FOXO1 | koreascience.kr |

This compound exhibits anti-inflammatory properties by downregulating the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is critically involved in inflammatory diseases nih.govresearchgate.netnih.govbiointerfaceresearch.com.

Detailed Research Findings:

this compound significantly downregulates the IL-6/STAT3 inflammatory signaling pathway nih.govresearchgate.netnih.govbiointerfaceresearch.com.

In models of colitis induced by Dextran (B179266) Sulfate (B86663) Sodium (DSS) or indomethacin, this compound treatment dramatically decreased the release of various pro-inflammatory cytokines and mediators, including IL-1α, IL-1β, IL-2, TNF, IFNγ, STAT3, and CCL-5 in colon tissues nih.govnih.govbiointerfaceresearch.com.

The inhibition of IL-6/STAT3 signaling is considered a key mechanism by which this compound exerts its anti-inflammatory effects, particularly in conditions like ulcerative colitis nih.govnih.gov.

Beyond direct effects, this compound can also indirectly impact STAT3. For example, it has been shown to inhibit PKCϵ, an enzyme known to phosphorylate and activate STAT3, thereby potentially contributing to STAT3 downregulation aacrjournals.org.

Table 6: Downregulation of IL-6/STAT3 Pathway by this compound

| Pathway Component/Mediator | Effect of this compound | Specific Outcomes/Context | Reference |